molecular formula C17H18N4OS B12248462 1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

Cat. No.: B12248462
M. Wt: 326.4 g/mol
InChI Key: HPQAYRRSRKDULX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiazolopyridine moiety

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazolopyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Methoxyphenyl substitution:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced or replaced under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine can be compared with other compounds that have similar structural features, such as:

  • 1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
  • 1-(3-Methoxyphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine

These compounds share the thiazolopyridine core but differ in the heterocyclic ring attached. The uniqueness of this compound lies in its specific piperazine substitution, which may confer distinct pharmacological properties and chemical reactivity.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C17H18N4OS/c1-22-14-4-2-3-13(11-14)20-7-9-21(10-8-20)17-19-15-12-18-6-5-16(15)23-17/h2-6,11-12H,7-10H2,1H3

InChI Key

HPQAYRRSRKDULX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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